N-Alkyl Chain Topology: Linear n-Butyl Versus Branched sec-Butyl and Isobutyl Isomers
2-(Benzylthio)-N-butylbenzamide incorporates a linear n-butyl amide side chain, which differentiates it from two commercially available isomers: 2-(benzylthio)-N-(sec-butyl)benzamide and 2-(benzylthio)-N-isobutylbenzamide . All three compounds share the identical molecular formula (C18H21NOS) and molecular weight (299.4 g/mol) but possess distinct InChI identifiers reflecting their different alkyl chain connectivities. The linear n-butyl chain presents a different conformational ensemble and steric profile compared to the branched sec-butyl and isobutyl variants, a structural distinction that has been shown to impact biological target engagement in benzamide SAR campaigns where N-alkyl substituent identity was a critical potency variable [1]. No direct head-to-head bioactivity comparison data for these three isomers were identified in the public domain as of 2026.
| Evidence Dimension | Alkyl chain topology and molecular shape |
|---|---|
| Target Compound Data | n-Butyl (linear C4 chain attached via terminal carbon); InChI=1S/C18H21NOS/c1-2-3-13-19-18(20)16-11-7-8-12-17(16)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |
| Comparator Or Baseline | sec-Butyl isomer (branched at α-carbon); isobutyl isomer (branching at β-carbon); both share MF C18H21NOS, MW 299.4 g/mol but differ in InChI and connectivity |
| Quantified Difference | Structural isomerism—identical elemental composition but different atom connectivity and molecular shape; no quantitative bioactivity difference data available in public domain |
| Conditions | Structural identity verified by InChI comparison; spectroscopic confirmation (NMR, MS) required for unambiguous isomer assignment |
Why This Matters
For procurement integrity in SAR studies, researchers must verify by InChI or NMR that they have received the n-butyl rather than sec-butyl or isobutyl isomer, as these are distinct chemical entities that cannot be assumed to have equivalent biological activity.
- [1] Khanfar MA, Quinti L, Wang H, Nobles J, Kazantsev AG, Silverman RB. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters. 2015;6:607–611. View Source
